molecular formula C24H31N5O7 B8217981 瑞德西韦衍生物 CAS No. 2647442-13-3

瑞德西韦衍生物

货号 B8217981
CAS 编号: 2647442-13-3
分子量: 501.5 g/mol
InChI 键: RVSSLHFYCSUAHY-JQGROFRJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Remdesivir is a broad-spectrum antiviral medication developed by Gilead Sciences . It is a nucleoside analog prodrug and was originally developed to treat hepatitis C . It has been used to treat RNA virus infections including COVID-19 . A derivative of Remdesivir, VV116, is an antiviral agent that inhibits viral replication of respiratory syncytial virus (RSV) in A549 cells .


Synthesis Analysis

Remdesivir can be synthesized from ribose derivatives . The remdesivir derivative was synthesized using acetyl chloride as a reagent in a ratio of 1:3 in dichloromethane and tetrahydrofuran solvent at 30°C for 6 h .


Molecular Structure Analysis

Two polymorphic phases of the antiviral drug remdesivir, namely RDV-I and RDV-II, are prepared and structurally characterized by single-crystal X-ray diffraction . Both RDV-I and RDV-II are solvent-free but exhibit different packing patterns in their crystals .


Chemical Reactions Analysis

The 13C NMR data indicated the presence of aromatic carbons, alkenes, C≡N, and carbon bonds with electronegative O . The drug (RDV) was stressed under acidic, basic and neutral hydrolysis, oxidation, photolysis, and thermal conditions according to the International Council for Harmonisation (ICH) prescribed guidelines Q1A (R2) .


Physical And Chemical Properties Analysis

Remdesivir is a nucleoside analog prodrug . It is administered via injection into a vein . The drug (RDV) was stressed under acidic, basic and neutral hydrolysis, oxidation, photolysis, and thermal conditions according to the International Council for Harmonisation (ICH) prescribed guidelines Q1A (R2) .

科学研究应用

抗病毒抑制机制

瑞德西韦衍生物在抑制病毒复制中的作用已被广泛研究,特别是在 COVID-19 的背景下。瑞德西韦的活性形式充当核苷类似物,专门靶向冠状病毒(包括 SARS-CoV-2)的 RNA 依赖性 RNA 聚合酶 (RdRp)。这种抑制发生在瑞德西韦被整合到正在生长的 RNA 产物中时,允许添加更多核苷酸,然后再停止 RNA 合成。这种停滞是由于进一步的 RNA 易位受阻,这阻止了后续核苷酸的添加并有效地阻止了病毒复制 (Kokic et al., 2021)

抗病毒药物设计的见解

详细了解瑞德西韦在抑制 SARS-CoV-2 复制中的作用机制,为合理设计改进的抗病毒药物提供了宝贵的见解。通过了解瑞德西韦诱导的 RdRp 停滞如何发生,研究人员可以制定更有效的策略来靶向冠状病毒复制。含有瑞德西韦的结合 RNA 分子的 SARS-CoV-2 RdRp 的冷冻电镜结构为开发具有潜在增强功效的衍生物和类似物提供了蓝图 (Kokic et al., 2021)

更广泛的抗病毒应用潜力

对瑞德西韦衍生物的研究超出了 COVID-19,涵盖了一系列 RNA 病毒感染。瑞德西韦的广谱活性,通过其在体外抑制各种冠状病毒的证据,使其成为治疗其他 RNA 病毒感染的候选药物。这种广泛的潜力有助于应对各种病毒爆发和流行病,为全球抗病毒药物库提供了一种多功能工具 (Liang et al., 2020)

在临床治疗策略中的作用

瑞德西韦在严重病毒感染的临床治疗策略中的作用非常显着。它在减少病毒滴度和缓解各种临床症状(包括 COVID-19 的重症病例)方面的功效,突显了其作为治疗剂的重要性。正在进行的临床试验和观察性研究继续完善我们对其在临床环境中的最佳使用方式的理解,指导治疗方案并改善患者预后 (Grein et al., 2020)

作用机制

Remdesivir is a nucleotide prodrug of an adenosine analog. It binds to the viral RNA-dependent RNA polymerase and inhibits viral replication by terminating RNA transcription prematurely . Remdesivir has demonstrated in vitro and in vivo activity against SARS-CoV-2 .

安全和危害

Remdesivir can cause gastrointestinal symptoms (e.g., nausea), elevated transaminase levels, an increase in prothrombin time without a change in the international normalized ratio, and hypersensitivity reactions . Bradycardia has also been reported . The FDA approved remdesivir for use without dose adjustment in patients with an estimated glomerular filtration rate (eGFR) of <30 mL/min, including those receiving dialysis .

未来方向

Remdesivir is currently being investigated for its potential use in treating COVID-19 . In late August, the NIH began investigating the potential of GS-441524, another compound owned by Gilead that is the parent nucleoside of remdesivir .

属性

IUPAC Name

[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSSLHFYCSUAHY-JQGROFRJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Remdesivir derivative

CAS RN

2647442-13-3
Record name GS-621763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2647442133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GS-621763
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83BU3492RP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remdesivir derivative
Reactant of Route 2
Reactant of Route 2
Remdesivir derivative
Reactant of Route 3
Reactant of Route 3
Remdesivir derivative
Reactant of Route 4
Reactant of Route 4
Remdesivir derivative
Reactant of Route 5
Reactant of Route 5
Remdesivir derivative
Reactant of Route 6
Reactant of Route 6
Remdesivir derivative

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。